

# Lefamulin acetate for community-acquired bacterial pneumonia (CABP)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | Lefamulin Acetate |           |
| Cat. No.:            | B608511           | Get Quote |

An In-depth Technical Guide to **Lefamulin Acetate** for Community-Acquired Bacterial Pneumonia (CABP)

#### Introduction

Lefamulin acetate is a first-in-class, semi-synthetic pleuromutilin antibiotic approved by the U.S. Food and Drug Administration (FDA) in August 2019 for the treatment of adult patients with community-acquired bacterial pneumonia (CABP).[1][2][3] Marketed under the brand name Xenleta™, it is available in both intravenous (IV) and oral formulations, offering a valuable alternative for empiric monotherapy.[4][5][6] Lefamulin's novel mechanism of action, targeted spectrum of activity against key CABP pathogens (including resistant strains), and demonstrated non-inferiority to a fluoroquinolone standard of care in pivotal clinical trials make it a significant addition to the antimicrobial armamentarium for CABP.[7][8][9] This guide provides a detailed technical overview of lefamulin acetate for researchers, scientists, and drug development professionals.

#### **Mechanism of Action**

Lefamulin exerts its antibacterial effect by inhibiting bacterial protein synthesis.[10][11] It selectively binds to the peptidyl transferase center (PTC) of the 50S subunit of the bacterial ribosome.[2][10][12] The binding interaction involves the A- and P-sites within domain V of the 23S rRNA.[13][14] A unique feature of its action is an "induced fit" mechanism, where the ribosomal binding pocket closes around the mutilin core of the drug, resulting in a tight and stable interaction.[6][12][15] This binding prevents the correct positioning of transfer RNA



(tRNA), thereby inhibiting peptide bond formation and halting the elongation of the polypeptide chain.[10][11]

This distinct mechanism of action is responsible for the low propensity for cross-resistance with other major antibiotic classes that also target protein synthesis, such as macrolides, lincosamides, and streptogramins.[10][16] Depending on the bacterial species and concentration, lefamulin can be bacteriostatic or bactericidal.[1][10]



Click to download full resolution via product page

Figure 1: Lefamulin's Mechanism of Action.

## In Vitro Activity & Spectrum

Lefamulin demonstrates potent in vitro activity against the most common Gram-positive, Gram-negative, and atypical pathogens responsible for CABP.[4][17] This includes activity against strains resistant to other antibiotic classes like  $\beta$ -lactams, macrolides, and fluoroquinolones.[15]



[18] The SENTRY Antimicrobial Surveillance Program has consistently documented its potent activity against a global collection of clinical isolates.[16][18]

| Pathogen                        | Lefamulin MIC50<br>(mg/L) | Lefamulin MIC90<br>(mg/L) | Comparator MIC90<br>(mg/L)                              |
|---------------------------------|---------------------------|---------------------------|---------------------------------------------------------|
| Streptococcus pneumoniae        | 0.06                      | 0.12 - 0.25               | Ceftriaxone: 1,<br>Levofloxacin: 1                      |
| Staphylococcus<br>aureus (MSSA) | 0.06                      | 0.12                      | Oxacillin: 0.5,<br>Levofloxacin: 2                      |
| Haemophilus<br>influenzae       | 0.5                       | 1 - 2                     | Amoxicillin-<br>clavulanate: 2,<br>Ceftriaxone: 0.03    |
| Moraxella catarrhalis           | 0.06                      | 0.12                      | Amoxicillin-<br>clavulanate: 0.5,<br>Azithromycin: 0.12 |
| Mycoplasma<br>pneumoniae        | ≤0.008                    | ≤0.008                    | Azithromycin: >256 (in resistant strains)               |
| Legionella<br>pneumophila       | 0.06                      | 0.12                      | Levofloxacin: 0.06,<br>Azithromycin: 0.12               |
| Chlamydophila<br>pneumoniae     | 0.008                     | 0.015                     | Doxycycline: 0.12,<br>Azithromycin: 0.12                |

**Table 1:** Comparative In Vitro Activity ( $MIC_{50}/MIC_{90}$ ) of Lefamulin Against Key CABP Pathogens.[15][18]

#### **Mechanisms of Resistance**

While resistance to lefamulin is infrequent, several mechanisms have been identified in vitro.[1] [18] These primarily involve:

 Target Site Modification: Mutations in the genes encoding ribosomal proteins L3 (rplC) and L4 (rplD) or in the 23S rRNA can alter the drug binding site.[1][19]



- Ribosomal Protection: The presence of ATP-binding cassette (ABC-F) proteins, such as vga(A) in S. aureus, can confer resistance.[18]
- Target Modification by Enzymes: The Cfr ribosomal methyltransferase can modify an adenine residue in the 23S rRNA, which has the potential to mediate cross-resistance to other drug classes including phenicols, lincosamides, oxazolidinones, and streptogramin A.
  [1]
- Efflux Pumps: Overexpression of efflux pumps, such as the AcrAB-TolC system in H. influenzae, has been associated with reduced susceptibility.[18]

### **Pharmacokinetics and Pharmacodynamics**

Lefamulin is available in both IV and oral formulations, with pharmacokinetic properties that support a switch from intravenous to oral therapy.[20][21] The key pharmacodynamic (PD) parameter associated with its antibacterial activity is the ratio of the free drug area under the concentration-time curve over 24 hours to the minimum inhibitory concentration (*f* AUC0-24/MIC).[11][22] The drug achieves high concentrations in pulmonary epithelial lining fluid (ELF), approximately 5 to 6 times higher than in plasma, which is advantageous for treating pneumonia.[1][21]



| Parameter                    | Intravenous (150 mg q12h)                       | Oral (600 mg q12h)            |
|------------------------------|-------------------------------------------------|-------------------------------|
| Tmax (median)                | End of 1-hour infusion                          | 1.76 hours                    |
| Cmax (steady state)          | 2.95 mcg/mL                                     | 1.19 mcg/mL                   |
| AUC0-12 (steady state)       | 8.36 mcg·h/mL                                   | 5.86 mcg·h/mL                 |
| Absolute Bioavailability     | N/A                                             | ~25% (Fasted)                 |
| Effect of Food               | N/A                                             | AUC decreased by ~28%         |
| Plasma Protein Binding       | 94.8% - 97.1%                                   | 94.8% - 97.1%                 |
| Volume of Distribution (Vss) | 86.1 L                                          | Not directly measured         |
| Metabolism                   | Hepatic, primarily via CYP3A4                   | Hepatic, primarily via CYP3A4 |
| Elimination Half-life (t1/2) | ~8 hours                                        | ~8 hours                      |
| Excretion                    | Feces (~77% of radiolabeled dose), Urine (~15%) | Feces and Urine               |

**Table 2:** Key Pharmacokinetic Parameters of Lefamulin in Adults.[1][12][20]

## Clinical Efficacy: The LEAP 1 and LEAP 2 Trials

The approval of lefamulin was based on two pivotal Phase 3, randomized, double-blind, non-inferiority trials: LEAP 1 and LEAP 2.[23] These trials evaluated the efficacy and safety of lefamulin compared to moxifloxacin, a standard-of-care fluoroquinolone, in adults with CABP.

#### **Experimental Protocols**

- Trial Design: Both were multinational, multicenter, randomized, double-blind, non-inferiority studies.
- Patient Population: Adults (≥18 years) with moderate to severe CABP, defined by a Pneumonia Outcomes Research Team (PORT) risk class of II, III, or IV, radiographic evidence of pneumonia, and clinical signs and symptoms of CABP.[8][24]
- Interventions:

#### Foundational & Exploratory





- LEAP 1: Patients were randomized 1:1 to receive either IV lefamulin (150 mg every 12 hours) or IV moxifloxacin (400 mg every 24 hours).[8] An optional switch to oral therapy (lefamulin 600 mg q12h or moxifloxacin 400 mg q24h) was permitted after 3 days if predefined clinical improvement criteria were met.[8][25] Treatment duration was 5-7 days for lefamulin and 7 days for moxifloxacin.[5] For suspected methicillin-resistant Staphylococcus aureus (MRSA), placebo was added to the lefamulin arm and linezolid was added to the moxifloxacin arm.[8]
- LEAP 2: Patients were randomized 1:1 to receive either oral lefamulin (600 mg every 12 hours for 5 days) or oral moxifloxacin (400 mg every 24 hours for 7 days).[7][24]

#### Primary Endpoints:

- FDA: Early Clinical Response (ECR) at 96 (±24) hours after the first dose in the Intent-to-Treat (ITT) population. A response was defined as survival, improvement in ≥2 cardinal symptoms of CABP, no worsening of any cardinal symptom, and no use of unprescribed antibacterial therapy.[8][24] The non-inferiority margin was 12.5% for LEAP 1 and 10% for LEAP 2.[7][8]
- EMA: Investigator Assessment of Clinical Response (IACR) at Test-of-Cure (TOC) visit (5-10 days after the last dose) in the modified ITT (mITT) and Clinically Evaluable (CE) populations.[8] The non-inferiority margin was 10%.[8]





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Lefamulin PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugtopics.com [drugtopics.com]
- 3. FDA approves Xenleta for community-acquired bacterial Pneumonia Pharmaceutical Technology [pharmaceutical-technology.com]
- 4. mdpi.com [mdpi.com]
- 5. Lefamulin efficacy and safety in a pooled phase 3 clinical trial population with communityacquired bacterial pneumonia and common clinical comorbidities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. contagionlive.com [contagionlive.com]
- 7. Lefamulin trial shows non-inferiority for pneumonia | CIDRAP [cidrap.umn.edu]
- 8. Efficacy and Safety of Intravenous-to-oral Lefamulin, a Pleuromutilin Antibiotic, for the Treatment of Community-acquired Bacterial Pneumonia: The Phase III Lefamulin Evaluation Against Pneumonia (LEAP 1) Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FDA Approves a New Antibiotic to Treat Pneumonia bioMérieux Connection [biomerieuxconnection.com]
- 10. What is the mechanism of Lefamulin Acetate? [synapse.patsnap.com]
- 11. Lefamulin: Review of a Promising Novel Pleuromutilin Antibiotic PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Lefamulin | Johns Hopkins ABX Guide [hopkinsguides.com]
- 15. In Vitro Activity of Lefamulin Against a Global Collection of Bacterial Pathogens Commonly Causing Community-Acquired Bacterial Pneumonia (CABP, SENTRY 2015) -PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]

#### Foundational & Exploratory





- 17. In vitro Activity of Lefamulin Against the Common Respiratory Pathogens Isolated From Mainland China During 2017–2019 PMC [pmc.ncbi.nlm.nih.gov]
- 18. 7-Year (2015-21) longitudinal surveillance of lefamulin in vitro activity against bacterial pathogens collected worldwide from patients with respiratory tract infections including pneumonia and characterization of resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Clinical Utility of Lefamulin: If Not Now, When? PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Efficacy and Safety of Intravenous-to-oral Lefamulin, a Pleuromutilin Antibiotic, for the Treatment of Community-acquired Bacterial Pneumonia: The Phase III Lefamulin Evaluation Against Pneumonia (LEAP 1) Trial PMC [pmc.ncbi.nlm.nih.gov]
- 22. jwatch.org [jwatch.org]
- 23. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 24. Oral Lefamulin vs Moxifloxacin for Early Clinical Response Among Adults With Community-Acquired Bacterial Pneumonia: The LEAP 2 Randomized Clinical Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. go.drugbank.com [go.drugbank.com]
- To cite this document: BenchChem. [Lefamulin acetate for community-acquired bacterial pneumonia (CABP)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608511#lefamulin-acetate-for-community-acquired-bacterial-pneumonia-cabp]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com